molecular formula C24H21N3O7S3 B6494042 4-oxo-6-({[5-(thiophene-2-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-4H-pyran-3-yl 3,4-diethoxybenzoate CAS No. 877642-79-0

4-oxo-6-({[5-(thiophene-2-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-4H-pyran-3-yl 3,4-diethoxybenzoate

カタログ番号: B6494042
CAS番号: 877642-79-0
分子量: 559.6 g/mol
InChIキー: XONQHJYYEDDGLW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 4-oxo-6-({[5-(thiophene-2-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-4H-pyran-3-yl 3,4-diethoxybenzoate (CAS: 877642-71-2) is a structurally complex molecule with a molecular formula of C₂₂H₁₇N₃O₇S₃ and a molecular weight of 531.6 g/mol . Its core structure consists of three key moieties:

4-Oxo-4H-pyran ring: A six-membered oxygen-containing ring with a ketone group, contributing to the molecule’s polarity and reactivity.

3,4-Diethoxybenzoate ester: The ester linkage to the pyran ring features ethoxy substituents at the 3- and 4-positions of the benzene ring, enhancing lipophilicity and influencing solubility .

The Smiles string (COc1ccc(C(=O)Oc2coc(CSc3nnc(NC(=O)c4cccs4)s3)cc2=O)cc1OC) highlights the connectivity of these groups .

特性

IUPAC Name

[4-oxo-6-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 3,4-diethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O7S3/c1-3-31-17-8-7-14(10-18(17)32-4-2)22(30)34-19-12-33-15(11-16(19)28)13-36-24-27-26-23(37-24)25-21(29)20-6-5-9-35-20/h5-12H,3-4,13H2,1-2H3,(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XONQHJYYEDDGLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4=CC=CS4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O7S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Table 1: Key Molecular Properties of Selected Analogs

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Substituent on Benzoate
4-oxo-6-({[5-(thiophene-2-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-4H-pyran-3-yl 3,4-diethoxybenzoate 877642-71-2 C₂₂H₁₇N₃O₇S₃ 531.6 3,4-diethoxy
4-oxo-6-({[5-(thiophene-2-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-4H-pyran-3-yl 4-nitrobenzoate 877643-33-9 C₂₀H₁₂N₄O₇S₃ 516.5 4-nitro

Key Observations :

  • Substituent Effects: The 3,4-diethoxybenzoate group in the main compound introduces electron-donating ethoxy groups, which increase steric bulk and lipophilicity compared to the 4-nitrobenzoate analog. This may enhance membrane permeability but reduce aqueous solubility .
  • Molecular Weight Differences : The diethoxy analog has a higher molecular weight (531.6 vs. 516.5), primarily due to the ethoxy groups replacing a nitro group and hydrogen atoms .

Q & A

Q. Q1: What are the key synthetic strategies for constructing the thiadiazole-pyran-benzoate scaffold in this compound?

A: The synthesis involves multi-step reactions, including:

  • Thiadiazole formation : Cyclization of thiosemicarbazides with chloroacetic acid derivatives under reflux (e.g., using DMF and acetic acid mixtures) .
  • Sulfanyl-methyl linkage : Nucleophilic substitution between thiol-containing intermediates (e.g., 5-substituted thiadiazoles) and halogenated pyran precursors .
  • Esterification : Coupling of the pyran core with 3,4-diethoxybenzoic acid using carbodiimide-based coupling agents .
    Key validation : NMR and mass spectrometry confirm intermediate structures .

Q. Q2: How can researchers validate the structural integrity of this compound post-synthesis?

A: Use a combination of:

  • Spectroscopic methods : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm substituent positions and ester linkages .
  • Mass spectrometry : High-resolution MS to verify molecular weight (e.g., ESI-MS for protonated ions) .
  • Elemental analysis : To confirm purity and stoichiometry of heteroatoms (S, N, O) .

Advanced Research Questions

Q. Q3: What methodologies resolve contradictions in reported biological activity data for structurally similar thiadiazole derivatives?

A: Discrepancies often arise from:

  • Solubility variability : Use standardized solvents (e.g., DMSO with Tween-80 for hydrophobic compounds) and validate via HPLC .
  • Assay conditions : Compare results across multiple cell lines (e.g., NCI-60 panel for antitumor activity) and normalize to positive controls like doxorubicin .
  • Structural analogs : Test derivatives with modified substituents (e.g., methoxy vs. ethoxy groups) to isolate activity-contributing moieties .

Q. Q4: How can computational chemistry optimize the compound’s interaction with biological targets?

A:

  • Molecular docking : Screen against enzyme active sites (e.g., cyclooxygenase-2 or thymidylate synthase) using software like AutoDock Vina .
  • QSAR modeling : Correlate substituent electronic properties (Hammett constants) with bioactivity data to predict optimal functional groups .
  • MD simulations : Assess binding stability over time (e.g., 100 ns simulations in GROMACS) .

Q. Q5: What strategies mitigate challenges in derivatizing the thiophene-amido-thiadiazole moiety?

A:

  • Protecting groups : Use tert-butyldimethylsilyl (TBS) to shield reactive amines during sulfanyl-methyl modifications .
  • Regioselective reactions : Employ Pd-catalyzed cross-coupling for selective substitution on the thiophene ring .
  • Oxidative functionalization : Convert thiols to sulfonyl chlorides using chlorine gas or SO2_2Cl2_2 for further amidation .

Q. Q6: How do reaction conditions influence the stability of the 4-oxo-pyran core during synthesis?

A:

  • pH control : Maintain mildly acidic conditions (pH 4–6) to prevent keto-enol tautomerization .
  • Temperature optimization : Avoid prolonged heating above 80°C, which may degrade the pyran ring .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or THF) stabilize intermediates better than protic solvents .

Methodological Guidance

Q. Q7: What analytical techniques are critical for assessing the compound’s purity and stability in long-term storage?

A:

  • HPLC-DAD : Monitor degradation products under accelerated stability conditions (40°C/75% RH) .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures .
  • X-ray crystallography : Resolve crystalline structure to identify polymorphic forms affecting solubility .

Q. Q8: How can researchers design SAR studies to evaluate the 3,4-diethoxybenzoate moiety’s role?

A:

  • Synthetic modifications : Replace ethoxy groups with methoxy, hydroxy, or halogens .
  • Biological testing : Compare IC50_{50} values in enzyme inhibition assays (e.g., COX-2) .
  • Computational analysis : Calculate electrostatic potential maps to assess steric/electronic contributions .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。